Erinacine B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

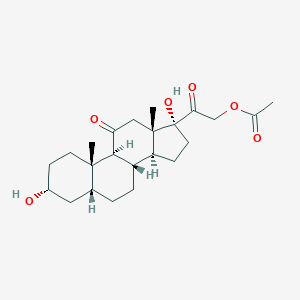

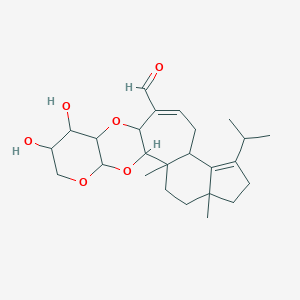

猬实菌素A 是一种从猴头菇(学名Hericium erinaceus,俗称狮鬃菇)菌丝体中分离得到的生物活性化合物。该化合物属于杯伞二萜类化合物,由于其神经保护特性而受到广泛关注。 猬实菌素A 能够促进神经生长因子的合成,因此有望成为治疗神经退行性疾病的候选药物 .

科学研究应用

猬实菌素A 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。

化学: 在化学领域,猬实菌素A 因其独特的杯伞骨架及其作为合成新型生物活性分子的先导化合物的潜力而受到研究。

生物学: 在生物学研究中,猬实菌素A 因其促进神经生长因子合成和促进神经元生成的能力而受到研究。 它在减少淀粉样β蛋白沉积和促进神经元存活方面显示出潜力,使其成为治疗阿尔茨海默病和其他神经退行性疾病的候选药物 .

医学: 在医学领域,猬实菌素A 因其神经保护作用及其治疗阿尔茨海默病、帕金森病和缺血性中风等神经退行性疾病的潜力而受到探索。 临床试验已经证明了其在改善认知功能和减少神经炎症方面的疗效 .

工业: 在工业领域,猬实菌素A 用于开发功能性食品和营养品。 其神经保护特性使其成为旨在增强认知健康的产品的宝贵成分 .

作用机制

猬实菌素A 主要通过刺激神经生长因子的合成发挥作用。该化合物激活了多个信号通路,包括蛋白激酶B(AKT)、细胞外信号调节激酶(ERK)和LIM 结构域激酶2(LIMK2)的磷酸化。 这些途径参与促进神经元存活、减少神经炎症和增强神经元生成 . 此外,猬实菌素A 已被证明可以提高中枢神经系统中的儿茶酚胺水平,进一步有助于其神经保护作用 .

6. 与相似化合物的比较

猬实菌素A 属于杯伞二萜类化合物,包括猬实菌素B、C、E、K、P 和 Q 等化合物。 这些化合物具有相似的杯伞骨架,但在其官能团和生物活性方面有所不同 .

与其他猬实菌素的比较:

猬实菌素B: 与猬实菌素A 相似,猬实菌素B 也能促进神经生长因子的合成,但它具有一套不同的官能团,这可能会影响其效力和特异性。

猬实菌素C: 以其抗炎特性而闻名,猬实菌素C 已被研究用于其减少神经炎症的潜力。

猬实菌素E: 作为一种κ 鸦片受体激动剂,已被研究用于其镇痛特性.

猬实菌素A 的独特性: 猬实菌素A 因其有效的神经保护作用及其比其他猬实菌素更有效地刺激神经生长因子合成的能力而脱颖而出。 其独特的官能团组合及其特定的作用机制使其成为研究和治疗应用的宝贵化合物 .

生化分析

Biochemical Properties

Erinacine A plays a significant role in biochemical reactions. It has been found to enhance nerve growth factor synthesis in vitro . It interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities .

Cellular Effects

Erinacine A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote neurogenesis and attenuate cerebral Aβ plaque burden in Alzheimer’s disease models .

Molecular Mechanism

Erinacine A exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been found to increase the level of insulin-degrading enzyme in the cerebral cortex .

Temporal Effects in Laboratory Settings

The effects of Erinacine A change over time in laboratory settings. It has been observed that Erinacine A remains stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Erinacine A vary with different dosages in animal models. Studies have shown that Erinacine A can extend the lifespan in both Drosophila melanogaster and senescence-accelerated P8 (SAMP8) mice by a maximum of 32% and 23%, respectively .

Metabolic Pathways

Erinacine A is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

Erinacine A is transported and distributed within cells and tissues. It can penetrate the blood-brain barrier of rats by means of passive diffusion

准备方法

合成路线和反应条件: 猬实菌素A 可以通过一系列化学反应合成,涉及特定二萜类前体的环化。

工业生产方法: 猬实菌素A 的工业生产主要依赖于猴头菇菌丝体的培养。固态发酵和液体发酵是生产猬实菌素A 的常用方法。 在固态发酵中,使用玉米粒等基质,并保持最佳条件(包括温度和营养补充)以最大限度地提高产量 . 随后,利用高速逆流色谱和液相色谱-串联质谱等技术对化合物进行纯化 .

化学反应分析

反应类型: 猬实菌素A 会发生多种化学反应,包括氧化、还原和取代反应。这些反应对于修饰该化合物以增强其生物活性或研究其结构-活性关系至关重要。

常用试剂和条件:

氧化: 使用高锰酸钾或三氧化铬等试剂可以氧化猬实菌素A,从而形成氧化衍生物。

还原: 使用硼氢化钠或氢化铝锂等还原剂可以还原分子中的特定官能团。

取代: 可以使用甲醇钠或叔丁醇钾等试剂进行亲核取代反应,从而引入新的官能团。

主要产物: 从这些反应中形成的主要产物包括猬实菌素A 的各种氧化、还原和取代衍生物。 这些衍生物通常用于研究其增强或改变的生物活性 .

相似化合物的比较

Erinacine A is part of a group of cyathin diterpenoids, which includes compounds such as erinacines B, C, E, K, P, and Q. These compounds share a similar cyathane skeleton but differ in their functional groups and biological activities .

Comparison with Other Erinacines:

Erinacine B: Similar to erinacine A, this compound also stimulates nerve growth factor synthesis but has a different set of functional groups that may affect its potency and specificity.

Erinacine C: Known for its anti-inflammatory properties, erinacine C has been studied for its potential to reduce neuroinflammation.

Erinacine E: Acts as a kappa opioid receptor agonist and has been investigated for its analgesic properties.

Uniqueness of Erinacine A: Erinacine A stands out due to its potent neuroprotective effects and its ability to stimulate nerve growth factor synthesis more effectively than other erinacines. Its unique combination of functional groups and its specific mechanism of action make it a valuable compound for research and therapeutic applications .

属性

分子式 |

C25H36O6 |

|---|---|

分子量 |

432.5 g/mol |

IUPAC 名称 |

3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3 |

InChI 键 |

LPPCHLAEVDUIIW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

手性 SMILES |

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |

规范 SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

熔点 |

74 - 76 °C |

物理描述 |

Solid |

同义词 |

(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the synthesis of Erinacine B challenging, and how have researchers addressed this?

A: this compound, like other cyathane diterpenoids, possesses a complex [5-6-7] tricyclic carbon skeleton, making its synthesis challenging. Researchers have developed a convergent approach utilizing catalytic asymmetric intramolecular cyclopropanation (CAIMCP) and baker's yeast reduction to construct this scaffold. [] This strategy allows for the enantioselective synthesis of this compound and other related compounds. [, ]

Q2: Can you elaborate on the specific strategies used in the enantioselective synthesis of this compound?

A2: Researchers have successfully employed several key strategies:

- Asymmetric organocatalysis: An organocatalyzed asymmetric intramolecular vinylogous aldol reaction enabled the construction of the 5-6-6 tricyclic ring system. Additionally, a hydroxyl-directed cyclopropanation/ring opening sequence enabled the stereoselective formation of 1,4-anti and -cis angular-methyl quaternary carbon centers. []

- Chiral building blocks: The synthesis also leverages chiral building blocks prepared using asymmetric catalysis, contributing to the overall enantioselectivity of the process. [, ]

- Convergent approach: The use of a convergent strategy, assembling the molecule from synthesized fragments, enables a more efficient and flexible synthesis compared to linear approaches. []

Q3: Has the total synthesis of any other cyathane diterpenoids been achieved using similar methodologies?

A: Yes, in addition to (-)-erinacine B, the enantioselective total synthesis of (+)-allocyathin B2 and (-)-erinacine E has been achieved using similar convergent approaches and asymmetric catalysis. [] This highlights the versatility and potential of these methods for synthesizing various cyathane diterpenoids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)